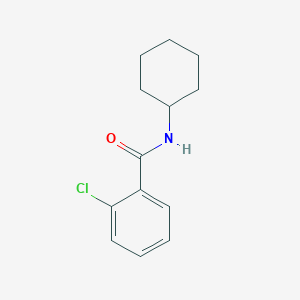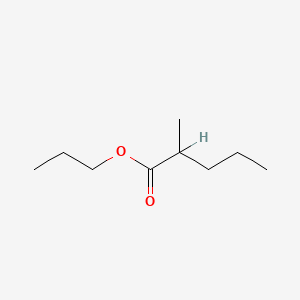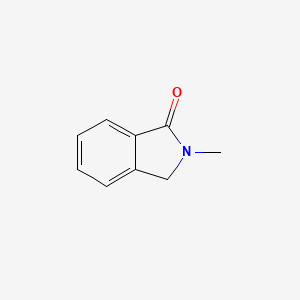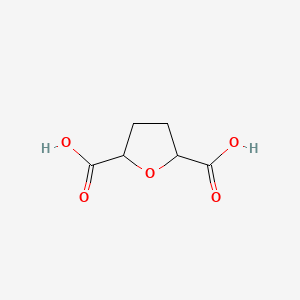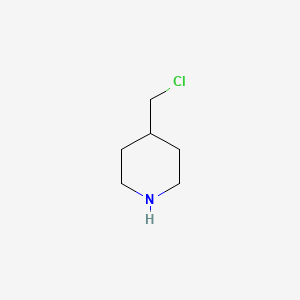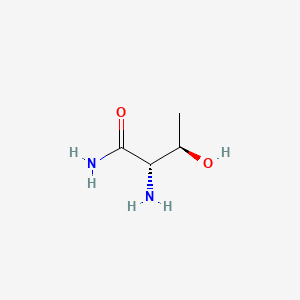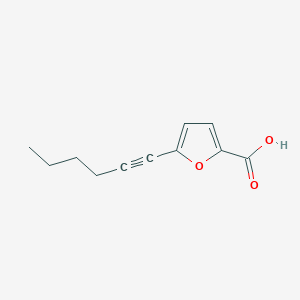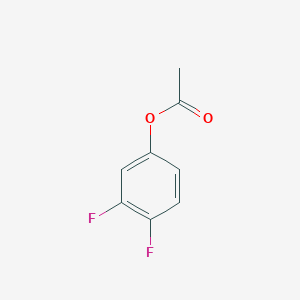
3,4-Difluorophenyl acetate
Vue d'ensemble
Description
3,4-Difluorophenyl acetate is an organic compound with the molecular formula C8H6F2O2 It is a derivative of phenyl acetate where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Difluorophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 3,4-difluorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the use of 3,4-difluorobenzoyl chloride, which reacts with acetic acid in the presence of a base like pyridine. This method also provides a high yield of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluorophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace fluorine with groups like amines or thiols.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 3,4-difluorophenol and acetic acid in the presence of a base or acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions include 3,4-difluorophenol, 3,4-difluorobenzoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Difluorophenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorine chemistry and its effects on molecular properties.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced activity or stability.
Medicine: In pharmaceutical research, this compound serves as a precursor for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-difluorophenyl acetate depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. Fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
For example, in enzyme inhibition, this compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site and preventing the enzyme from catalyzing its normal reaction.
Comparaison Avec Des Composés Similaires
3,4-Difluorophenyl acetate can be compared with other fluorinated phenyl acetates, such as:
- 2,4-Difluorophenyl acetate
- 2,5-Difluorophenyl acetate
- 4-Fluorophenyl acetate
These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique substitution pattern of this compound can lead to distinct chemical and physical properties, such as differences in reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
(3,4-difluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDFAHSIYYBVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958113 | |
| Record name | 3,4-Difluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-77-9 | |
| Record name | Phenol, 2,4-difluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


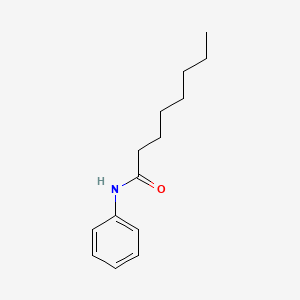
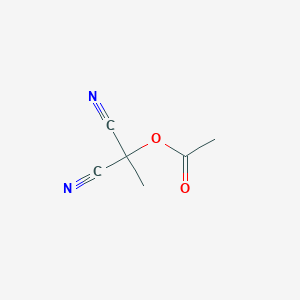
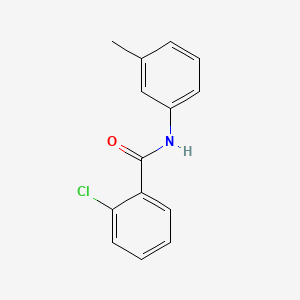
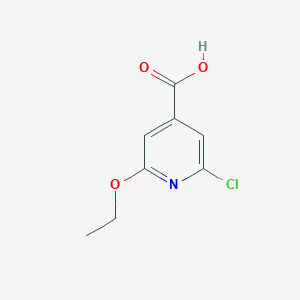
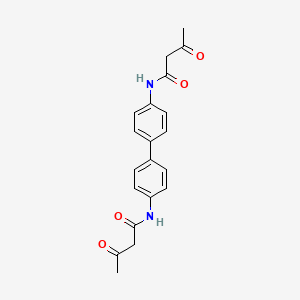
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)
